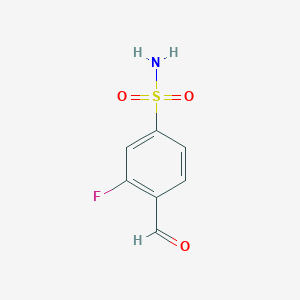

3-Fluoro-4-formylbenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-formylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-4H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDBSWASAZAHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289105-53-8 | |

| Record name | 3-fluoro-4-formylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Formylbenzene 1 Sulfonamide

Retrosynthetic Analysis of the 3-Fluoro-4-formylbenzene-1-sulfonamide Scaffold

A retrosynthetic analysis of this compound suggests a logical disconnection strategy. The primary disconnection is the sulfonamide bond, which can be readily formed from a sulfonyl chloride and an amine source, in this case, ammonia (B1221849). This leads back to the key intermediate, 3-fluoro-4-formylbenzenesulfonyl chloride.

Further disconnection of the sulfonyl chloride group from the aromatic ring via a C-S bond cleavage points to a precursor molecule, 3-fluorobenzaldehyde (B1666160). This retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 |

|---|---|---|

| This compound | 3-Fluoro-4-formylbenzenesulfonyl chloride | Ammonia |

| 3-Fluoro-4-formylbenzenesulfonyl chloride | 3-Fluorobenzaldehyde | Chlorosulfonic Acid |

This analysis forms the basis for a forward synthesis, which would involve the sulfonation of 3-fluorobenzaldehyde followed by amidation of the resulting sulfonyl chloride.

Multi-step Synthetic Routes from Common Precursors

The forward synthesis of this compound from readily available starting materials necessitates a sequence of reactions that introduce the required functional groups with the correct regiochemistry.

Initial Sulfonation Strategies for Fluorobenzene Derivatives

The introduction of the sulfonyl group onto the fluorinated aromatic ring is a critical step. This is typically achieved through electrophilic aromatic substitution.

The sulfonation of aromatic compounds can be accomplished using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfonic acid. youtube.com For the synthesis of the intermediate sulfonyl chloride directly, chlorosulfonic acid is the reagent of choice. The reaction involves the direct electrophilic attack of the chlorosulfonic acid on the aromatic ring.

The general reaction is as follows:

Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O

In the context of synthesizing 3-fluoro-4-formylbenzenesulfonyl chloride, the starting material would be 3-fluorobenzaldehyde. The reaction would proceed by treating 3-fluorobenzaldehyde with an excess of chlorosulfonic acid.

The directing effects of the substituents on the aromatic ring are paramount in determining the position of the incoming sulfonyl group. In 3-fluorobenzaldehyde, there are two substituents to consider: the fluorine atom and the formyl group.

Fluorine is an ortho-, para-directing group due to its ability to donate electron density to the ring through resonance, despite its inductive electron-withdrawing effect.

The formyl group (-CHO) is a meta-directing and deactivating group due to its strong electron-withdrawing nature.

When both an activating and a deactivating group are present on the ring, the position of the incoming electrophile is primarily determined by the activating group. Therefore, the fluorine atom will direct the sulfonation to the positions ortho and para to it. The para position relative to the fluorine atom is also the meta position relative to the formyl group. This alignment of directing effects strongly favors the introduction of the sulfonyl chloride group at the position para to the fluorine, yielding the desired 3-fluoro-4-formylbenzenesulfonyl chloride.

| Substituent | Directing Effect | Influence on Regioselectivity |

|---|---|---|

| Fluoro (-F) | Ortho, Para-directing (activating) | Directs sulfonation to position 4 |

| Formyl (-CHO) | Meta-directing (deactivating) | Reinforces substitution at position 4 (meta to CHO) |

Amidation Reactions for Sulfonic Acid Conversion to Sulfonamide

The final step in the synthesis is the conversion of the sulfonyl chloride to a sulfonamide. This is a well-established transformation in organic chemistry.

The most direct method for the preparation of a primary sulfonamide is the reaction of the corresponding sulfonyl chloride with ammonia. researchgate.net This reaction is typically carried out by treating the sulfonyl chloride with an aqueous or alcoholic solution of ammonia. The reaction proceeds via a nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

The general reaction is:

Ar-SO₂Cl + 2 NH₃ → Ar-SO₂NH₂ + NH₄Cl

In the synthesis of this compound, 3-fluoro-4-formylbenzenesulfonyl chloride would be reacted with an excess of ammonia to yield the final product. The use of excess ammonia is necessary to neutralize the HCl byproduct generated during the reaction.

Alternatively, other amine-based reagents can be used, and various protocols have been developed to facilitate this transformation, including metal-catalyzed methods and the use of silylated amines. nih.gov However, for the synthesis of the primary sulfonamide, direct amination with ammonia remains a common and effective approach.

Introduction of the Formyl Group via Formylation Reactions

The introduction of the formyl (-CHO) group at the 4-position of the 3-fluorobenzene-1-sulfonamide core is a key step in the synthesis. This is typically achieved through electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prominent method.

Vilsmeier-Haack Reaction Mechanisms and Applications

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reagent, a chloroiminium ion, is a potent electrophile that can attack electron-rich aromatic rings.

The mechanism involves the initial formation of the Vilsmeier reagent, followed by the electrophilic attack on the aromatic ring of 3-fluorobenzenesulfonamide (B74729). The fluorine atom at the 3-position is a deactivating group, but the sulfonamide group is an ortho-, para-director. Therefore, the formylation is directed to the position para to the sulfonamide group, resulting in the desired this compound. The reaction is typically completed by a hydrolysis step to liberate the aldehyde.

Alternative Formylation Reagents and Conditions

While the Vilsmeier-Haack reaction is widely used, other formylation methods can also be employed. These include the Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride in the presence of a catalyst, and the Duff reaction, which employs hexamethylenetetramine. The choice of formylation method often depends on the substrate's reactivity and the desired reaction conditions.

Total Synthesis Strategies for this compound

A plausible total synthesis of this compound can be envisioned starting from readily available 2-fluorotoluene (B1218778). The synthetic strategy would involve a series of key transformations:

Sulfonation: The initial step would be the sulfonation of 2-fluorotoluene to introduce the sulfonic acid group. This is typically carried out using fuming sulfuric acid.

Chlorination: The resulting sulfonic acid would then be converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Amidation: The sulfonyl chloride would then be reacted with an ammonia source, such as aqueous ammonia or ammonium (B1175870) hydroxide, to form the sulfonamide.

Oxidation: The methyl group at the 4-position would then need to be oxidized to a formyl group. This can be a challenging step, and various oxidizing agents could be explored.

Alternative Formylation: A more convergent approach would involve the formylation of 3-fluorobenzenesulfonamide using the Vilsmeier-Haack reaction as described earlier. This would likely be a more efficient route.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more benign alternatives like water, ethanol, or ionic liquids in the amidation and formylation steps.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste. For instance, developing catalytic versions of the amidation and formylation reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. One study has described a rapid and eco-friendly synthesis of a sulfonamide library under flow conditions, which minimizes waste and employs green media. acs.org

Process Optimization for Enhanced Yield and Stereochemical Control

For the large-scale production of this compound, process optimization is crucial to maximize yield, ensure purity, and maintain cost-effectiveness. Since the target molecule is achiral, stereochemical control is not a factor in its synthesis. However, enhancing the yield is a primary objective.

Statistical methods such as Design of Experiments (DoE) can be employed to systematically investigate the effects of various reaction parameters (e.g., temperature, concentration, catalyst loading, reaction time) on the yield and purity of the product. This allows for the identification of the optimal reaction conditions.

For instance, in the amidation step, a DoE study could be designed to explore the interaction between the type of base, solvent, and temperature to find the combination that gives the highest yield of the desired sulfonamide with the lowest level of impurities. Similarly, for the Vilsmeier-Haack reaction, the molar ratio of DMF to POCl₃, the reaction temperature, and the reaction time can be optimized to maximize the yield of the formylated product.

Continuous flow chemistry offers another avenue for process optimization. By conducting the synthesis in a continuous flow reactor, it is possible to achieve better control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability.

Industrial Scale-Up Considerations and Continuous Flow Synthesis Methodologies for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process safety, scalability, and economic viability. Key considerations revolve around the management of highly reactive intermediates and exothermic reactions, which are common in the synthesis of aromatic sulfonamides. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing for addressing these challenges.

Industrial Scale-Up Considerations:

When scaling up the synthesis of this compound, several critical factors must be addressed. The probable synthetic route would involve the chlorosulfonation of a suitable fluorobenzaldehyde derivative, followed by amination.

Chlorosulfonation: This step typically employs potent and corrosive reagents like chlorosulfonic acid. The reaction is highly exothermic and generates significant amounts of hydrogen chloride gas. In a large-scale batch reactor, inadequate heat dissipation can lead to thermal runaway, and the accumulation of gaseous byproducts can cause dangerous pressure build-ups. Therefore, careful control of reagent addition rates, efficient heat exchange systems, and robust off-gas scrubbing systems are paramount.

Amination: The subsequent reaction of the sulfonyl chloride intermediate with an ammonia source to form the primary sulfonamide is also exothermic. Control of temperature and stoichiometry is crucial to minimize the formation of impurities, such as the corresponding N-substituted sulfonamide.

Handling of Aldehyde Functionality: The formyl group is sensitive to both oxidation and reduction. Reaction conditions during scale-up must be carefully selected to preserve the integrity of this functional group. This includes the choice of reagents, solvents, and temperature, as well as ensuring an inert atmosphere if necessary to prevent oxidation.

Work-up and Purification: Isolation of the final product on an industrial scale requires efficient and scalable purification methods. Crystallization is often the preferred method for achieving high purity. The choice of solvent, control of cooling profiles, and efficient filtration and drying are critical process parameters.

Continuous Flow Synthesis Methodologies:

Continuous flow chemistry provides a powerful platform to mitigate many of the risks associated with the large-scale batch synthesis of aromatic sulfonamides. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, significant improvements in safety, efficiency, and product quality can be achieved.

The key advantages of applying continuous flow to the synthesis of this compound include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior heat dissipation, enabling precise temperature control of highly exothermic reactions like chlorosulfonation and amination. This minimizes the risk of thermal runaway and reduces the formation of temperature-related byproducts.

Improved Mass Transfer: Efficient mixing in flow reactors ensures a homogeneous reaction mixture, leading to faster reaction rates and more consistent product quality. This is particularly beneficial for multi-phase reactions.

Increased Safety: The small internal volume of flow reactors means that only a small quantity of hazardous material is reacting at any given time, significantly reducing the risk associated with handling unstable intermediates or highly exothermic processes. The immediate consumption of reactive intermediates in a multi-step continuous flow setup further enhances safety.

Process Automation and Control: Continuous flow systems are readily automated, allowing for precise control over reaction parameters such as temperature, pressure, flow rate, and residence time. This leads to greater process consistency and reproducibility.

A potential continuous flow setup for the synthesis of this compound could involve a multi-stage system where the starting material is sequentially passed through different reactor modules for chlorosulfonation and amination, with in-line purification steps potentially integrated into the process.

The following table provides hypothetical, yet representative, process parameters for the continuous flow synthesis of an aromatic sulfonamide, illustrating the typical conditions that could be adapted for this compound.

| Parameter | Chlorosulfonation Step | Amination Step |

| Reactor Type | Plug Flow Reactor (PFR) | Continuous Stirred-Tank Reactor (CSTR) |

| Temperature | 25-40 °C | 10-25 °C |

| Residence Time | 1-5 minutes | 5-15 minutes |

| Pressure | 1-5 bar | 1-5 bar |

| Reagents | Fluorobenzaldehyde derivative, Chlorosulfonic acid | Sulfonyl chloride intermediate, Aqueous ammonia |

| Solvent | Dichloromethane | Dichloromethane/Water (biphasic) |

| Throughput | 10-100 g/hour | 10-100 g/hour |

| Yield (per step) | >90% | >85% |

This table is illustrative and based on general principles of continuous flow synthesis for similar chemical transformations. Actual parameters would require experimental optimization.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Formylbenzene 1 Sulfonamide

Reactions Involving the Formyl (-CHO) Group

The formyl group is a versatile functional group that can undergo a variety of chemical transformations, most notably oxidation to a carboxylic acid and reduction to a hydroxymethyl or methyl group. The electronic properties of the aromatic ring to which the formyl group is attached play a crucial role in determining the reaction conditions and outcomes.

Oxidation Reactions to Carboxylic Acids

The oxidation of the formyl group in 3-Fluoro-4-formylbenzene-1-sulfonamide results in the formation of 3-Fluoro-4-sulfamoylbenzoic acid. The presence of the electron-withdrawing fluoro and sulfonamide groups deactivates the aromatic ring, which can make the aldehyde slightly less susceptible to oxidation compared to benzaldehydes with electron-donating groups. However, the formyl group itself is readily oxidizable under appropriate conditions.

Selective oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. The choice of reagent is critical to avoid unwanted side reactions.

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent, potassium permanganate can effectively convert aromatic aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution, which can be neutral, acidic, or basic. For substrates with other sensitive functional groups, carefully controlled conditions, such as using a buffered neutral or slightly alkaline medium, are preferred to enhance selectivity.

Chromium Trioxide (CrO₃): Often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), chromium trioxide is another effective reagent for the oxidation of aldehydes to carboxylic acids. The reaction is generally rapid and proceeds in high yield. The strong acidic conditions of the Jones reagent are usually well-tolerated by the sulfonamide and fluoro groups.

Below is a table summarizing typical conditions for these oxidation reactions.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or NaHCO₃, Room Temperature to Reflux | 3-Fluoro-4-sulfamoylbenzoic acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Acetone, H₂SO₄, 0°C to Room Temperature | 3-Fluoro-4-sulfamoylbenzoic acid |

The mechanism of aldehyde oxidation by permanganate and chromate (B82759) reagents is well-documented.

With potassium permanganate in an alkaline medium, the reaction is believed to proceed through the formation of a manganate(VII) ester intermediate. The aldehyde is first hydrated to form a geminal diol, which is then attacked by the permanganate ion. This ester subsequently decomposes, transferring a hydride from the carbon to the manganese, leading to the formation of the carboxylate and a reduced manganese species.

In the case of chromium trioxide (as chromic acid, H₂CrO₄), the aldehyde also first forms a hydrate (B1144303). This hydrate then reacts with chromic acid to form a chromate ester. The reaction proceeds via the abstraction of the aldehydic proton by a base (such as water), followed by the elimination of the reduced chromium species (HCrO₃⁻), resulting in the formation of the carboxylic acid. The presence of electron-withdrawing groups on the aromatic ring can influence the rate of these steps by affecting the stability of the intermediates.

Reduction Reactions to Hydroxymethyl or Methyl Groups

The formyl group of this compound can be reduced to a primary alcohol (hydroxymethyl group) or, under more vigorous conditions, completely reduced to a methyl group. The electron-withdrawing substituents on the benzene (B151609) ring make the carbonyl carbon of the formyl group more electrophilic and thus more susceptible to nucleophilic attack by hydride reagents.

The choice of reducing agent determines the extent of the reduction.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is commonly used to reduce aldehydes and ketones to their corresponding alcohols. It is typically used in protic solvents like methanol (B129727) or ethanol. Sodium borohydride will selectively reduce the formyl group of this compound to a hydroxymethyl group, yielding (3-Fluoro-4-(hydroxymethyl)phenyl)sulfonamide, without affecting the sulfonamide or the aromatic ring.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than sodium borohydride, LiAlH₄ can also reduce the formyl group to a hydroxymethyl group. However, it is also capable of reducing the sulfonamide group under certain conditions, which could lead to a mixture of products if not carefully controlled. Therefore, for the selective reduction to the alcohol, NaBH₄ is generally the preferred reagent. Complete reduction of the formyl group to a methyl group typically requires harsher conditions, such as those used in the Wolff-Kishner or Clemmensen reductions.

The following table outlines the expected products with these common reducing agents.

| Reducing Agent | Typical Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to Room Temperature | (3-Fluoro-4-(hydroxymethyl)phenyl)sulfonamide |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether, 0°C | (3-Fluoro-4-(hydroxymethyl)phenyl)sulfonamide |

The reduction of an aldehyde to a primary alcohol with reagents like sodium borohydride or lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon. In the case of this compound, the product, (3-Fluoro-4-(hydroxymethyl)phenyl)sulfonamide, is achiral. The carbon atom of the newly formed hydroxymethyl group is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, the reduction does not lead to the formation of stereoisomers.

Condensation Reactions and Imine/Schiff Base Formation

The formyl group of this compound is a prime site for condensation reactions, particularly with primary amines, leading to the formation of imines, also known as Schiff bases. These reactions involve the formation of a carbon-nitrogen double bond (azomethine linkage) and are fundamental in the synthesis of a wide array of organic compounds.

Mechanism of Azomethine Linkage Formation

The formation of an imine from an aldehyde and a primary amine is a well-established, typically acid-catalyzed, reversible reaction. The generally accepted mechanism proceeds through the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde group in this compound. This step results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral aminoalcohol intermediate, also known as a carbinolamine.

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom of the iminium ion to yield the final imine product and regenerate the acid catalyst.

The equilibrium of this reaction can often be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation.

Scope of Reactants for Condensation Derivatives

The versatility of the condensation reaction allows for the synthesis of a diverse range of Schiff base derivatives from this compound. The primary amine reactant can be varied extensively, encompassing a broad spectrum of aliphatic and aromatic amines.

| Reactant Class | Specific Examples | Resulting Derivative Structure |

| Aliphatic Amines | Methylamine, Ethylamine, Propylamine, Cyclohexylamine | N-Alkyl- or N-Cycloalkyl-imines |

| Aromatic Amines | Aniline (B41778), p-Toluidine, p-Anisidine, 4-Chloroaniline | N-Aryl-imines (Schiff bases) |

| Heterocyclic Amines | 2-Aminopyridine, 3-Aminopyridine, 2-Aminothiazole | N-Heteroaryl-imines |

| Amino Acids | Glycine, Alanine, Phenylalanine | Schiff bases of amino acids |

The electronic and steric properties of the amine reactant can influence the rate and yield of the condensation reaction. Electron-donating groups on the aromatic ring of an aniline derivative generally increase the nucleophilicity of the amine, potentially accelerating the reaction. Conversely, bulky substituents on the amine may hinder the reaction due to steric hindrance.

Reactions Involving the Sulfonamide (-SO2NH2) Moiety

The sulfonamide group in this compound provides another avenue for chemical modification, primarily through reactions at the nitrogen atom. The acidic nature of the sulfonamide protons allows for deprotonation and subsequent substitution.

N-Substitution Reactions (e.g., Alkylation, Acylation)

N-substitution reactions are a common strategy to modify the properties of sulfonamides. These reactions typically proceed via the formation of a sulfonamide anion, which then acts as a nucleophile.

N-Alkylation: This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the sulfonamide nitrogen to form a nucleophilic anion, which then displaces the halide from the alkylating agent in an SN2 reaction.

N-Acylation: This reaction introduces an acyl group to the sulfonamide nitrogen. It is typically carried out using an acylating agent like an acid chloride or an acid anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl).

| Reaction Type | Reagent Class | General Reaction Conditions | Product Class |

| N-Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | N-Alkylsulfonamides |

| N-Acylation | Acid chlorides (e.g., CH₃COCl, C₆H₅COCl) | Base (e.g., Pyridine, Triethylamine) in an inert solvent (e.g., CH₂Cl₂, THF) | N-Acylsulfonamides |

| N-Arylation | Aryl halides (activated) | Transition metal catalyst (e.g., Cu, Pd) and a base | N-Arylsulfonamides |

Exploration of N-Protected Sulfonamide Derivatives

In multi-step syntheses, it is often necessary to protect the sulfonamide group to prevent it from interfering with subsequent reactions. A variety of protecting groups can be introduced at the nitrogen atom. The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal. Common protecting groups for sulfonamides include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, this group is stable to many reaction conditions but can be removed under acidic conditions.

Benzyl (B1604629) (Bn): Introduced using benzyl bromide or chloride, the benzyl group is robust but can be removed by hydrogenolysis.

2,4-Dimethoxybenzyl (DMB): This group can be introduced and later removed under milder acidic conditions than the Boc group.

The synthesis of these N-protected derivatives follows the general principles of N-alkylation or N-acylation.

Nucleophilicity of the Sulfonamide Nitrogen

The nitrogen atom of a primary sulfonamide, such as in this compound, is generally considered to be weakly nucleophilic. This is due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-), which delocalizes the lone pair of electrons on the nitrogen atom through resonance. This reduced electron density on the nitrogen makes it a poor nucleophile in its neutral state.

However, the acidity of the N-H protons is significantly increased by the same electron-withdrawing sulfonyl group. Consequently, in the presence of a suitable base, the sulfonamide can be readily deprotonated to form a sulfonamide anion. This anion is a much more potent nucleophile, with the negative charge localized on the nitrogen atom, enabling it to participate effectively in SN2 reactions with various electrophiles, as seen in N-alkylation and N-acylation reactions. The reactivity of the sulfonamide nitrogen is therefore highly dependent on the reaction conditions, particularly the pH.

Reactivity of the Sulfonyl Group

The sulfonamide group (-SO₂NH₂) is a key functional moiety in this compound. While generally stable, it can participate in several transformations. The primary sulfonamide's NH₂ group is poorly nucleophilic but can be activated to undergo reactions. A significant transformation is its conversion into a sulfonyl chloride (-SO₂Cl), a highly valuable electrophile in organic synthesis. This conversion can be achieved using reagents that activate the NH₂ group, such as a pyrylium (B1242799) salt in combination with a chloride source. nih.govresearchgate.net Once formed, the sulfonyl chloride is a versatile intermediate that can react with a wide array of nucleophiles, including amines, alcohols, and thiols, to generate more complex sulfonamides, sulfonates, and thioethers, respectively. researchgate.net

The sulfonamide functional class is prevalent in pharmaceuticals and agrochemicals. theballlab.com Methods that allow for the late-stage functionalization of the sulfonamide group are therefore of considerable interest. While sulfonyl chlorides are highly reactive, their instability can sometimes be a drawback. theballlab.com An alternative approach in synthetic chemistry involves the use of sulfonyl fluorides, which exhibit greater stability and chemoselective reactivity. theballlab.com Although the title compound is a sulfonamide, understanding its conversion to a more reactive species like a sulfonyl chloride is crucial for its use as a synthetic building block.

Reactions Involving the Fluorine Atom

The fluorine atom attached to the benzene ring is a primary site of reactivity, particularly through nucleophilic aromatic substitution (SNAr). Its reactivity is significantly enhanced by the electronic effects of the other ring substituents.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site

Nucleophilic aromatic substitution is a key reaction for functionalizing electron-poor aromatic rings. masterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.ukyoutube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. core.ac.uk

For SNAr to occur, two main conditions must be met:

The aromatic ring must be activated by powerful electron-withdrawing groups (EWGs). masterorganicchemistry.com

There must be a good leaving group attached to the ring.

In this compound, both conditions are satisfied. The formyl (-CHO) and sulfonamide (-SO₂NH₂) groups act as strong EWGs, making the ring electron-deficient and thus susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions. Although it forms a very strong bond with carbon, the rate-determining step is typically the initial nucleophilic attack. youtube.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating this attack. youtube.com Consequently, the reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com

Reactivity with Various Nucleophiles (e.g., Amines, Thiols)

The activated nature of the fluorine site in this compound allows for its displacement by a variety of nucleophiles. Amines and thiols are common nucleophiles used in these transformations, leading to the formation of valuable N-aryl and S-aryl products, respectively.

Amines as Nucleophiles: The reaction with primary and secondary amines proceeds to yield N-substituted 4-amino-3-formylbenzene-1-sulfonamides. These reactions are typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAc), and often in the presence of a base like potassium carbonate to neutralize the HF produced. The reaction of activated aryl fluorides with amines is a well-documented and efficient method for forming C-N bonds. masterorganicchemistry.comnih.gov

Thiols as Nucleophiles: Thiolate anions, generated from thiols in the presence of a base, are potent nucleophiles due to their high polarizability. nih.gov They readily displace the fluorine atom to form aryl thioethers. Studies on the SNAr of heteroaryl halides with thiols show that these reactions can proceed smoothly, often without the need for a catalyst, particularly on electron-deficient rings. nih.gov The conditions are similar to those used for amination reactions.

The following table summarizes representative SNAr reactions on activated fluoroarenes with different nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions |

| Amines | Aniline | N-Aryl Aniline | K₂CO₃, DMSO, Heat |

| Morpholine | N-Aryl Morpholine | Base, Polar Aprotic Solvent | |

| Thiols | Thiophenol | Diaryl Thioether | K₂CO₃, DMAc, rt-100 °C nih.gov |

| Ethanethiol | Alkyl Aryl Thioether | Base, Polar Aprotic Solvent | |

| Alcohols | 4-Methoxyphenol | Diaryl Ether | K₂CO₃, DMSO, 140 °C walisongo.ac.id |

Influence of Ring Substituents on SNAr

The rate and feasibility of the SNAr reaction are critically dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. youtube.com The stabilization is most effective when the EWGs are located at positions ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the substituent via resonance. masterorganicchemistry.comcore.ac.uk

In this compound:

The formyl group (-CHO) is in the para position relative to the fluorine atom. This is an ideal location for activation, as it can effectively delocalize the negative charge of the Meisenheimer complex through its π-system.

The sulfonamide group (-SO₂NH₂) is in the meta position. A meta-substituent cannot delocalize the charge via resonance but exerts a strong electron-withdrawing inductive effect, which still contributes to the stabilization of the intermediate and activates the ring toward nucleophilic attack.

The combined powerful activating effects of the para-formyl and meta-sulfonamide groups make the fluorine atom in this compound highly susceptible to displacement by nucleophiles.

Benzene Ring Functionalization and Derivatization

Beyond the direct substitution of the fluorine atom, the existing functional groups on the benzene ring offer pathways for further derivatization.

Reactions of the Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be:

Oxidized to a carboxylic acid using standard oxidizing agents.

Reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride.

Converted to an imine through condensation with primary amines.

Used in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions.

Reactions of the Sulfonamide Group: The sulfonamide nitrogen can be alkylated or arylated under basic conditions. As mentioned previously, the entire group can also be converted to a sulfonyl chloride for further reactions. researchgate.net

These derivatizations can be performed before or after the SNAr reaction at the fluorine site, allowing for the strategic synthesis of complex, highly functionalized aromatic compounds.

Chemo-, Regio-, and Stereoselectivity in Multi-functionalized Systems

The presence of three distinct functional groups (fluoro, formyl, and sulfonamide) on the aromatic ring necessitates careful consideration of selectivity in chemical reactions. mdpi.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the case of this compound, the choice of reagent dictates the outcome.

Nucleophilic Attack: Strong, soft nucleophiles like thiols and amines will preferentially attack the aromatic ring to displace the fluorine via an SNAr reaction, rather than attacking the harder carbonyl carbon of the aldehyde.

Reductants: Hydride reagents such as NaBH₄ will selectively reduce the aldehyde to an alcohol without affecting the fluoro or sulfonamide groups.

Organometallics: Hard nucleophiles like Grignard or organolithium reagents are likely to attack the formyl group.

Regioselectivity: This is primarily concerned with the site of the SNAr reaction. As fluorine is the only leaving group on the ring, nucleophilic attack is directed exclusively at the carbon atom to which it is attached (C-3 position). The regiochemistry is therefore predetermined by the substrate's structure.

Stereoselectivity: Stereoselectivity becomes a factor if a new chiral center is created during a reaction. For example, the reduction of the formyl group to an alcohol does not create a chiral center unless the resulting molecule as a whole is chiral. However, if a chiral reducing agent were used, or if the alcohol were subsequently used in a reaction that generates a new stereocenter, stereoselective synthesis could be achieved.

By carefully selecting reagents and reaction conditions, chemists can selectively target one of the functional groups on the this compound scaffold, enabling the controlled and predictable synthesis of diverse derivatives.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 3-Fluoro-4-formylbenzene-1-sulfonamide, offering a detailed map of the atomic connectivity and chemical environments within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the sulfonamide group.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

The protons of the sulfonamide group (-SO₂NH₂) are expected to produce a broad singlet in the range of δ 7.0-8.0 ppm . The chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.

The aromatic region will show a complex splitting pattern due to the coupling between the three adjacent protons and the fluorine atom.

H-2 : This proton is ortho to both the sulfonamide and the fluorine substituent. It is expected to appear as a doublet of doublets, with coupling to H-6 (meta) and the fluorine atom.

H-5 : This proton is ortho to the formyl group and meta to the fluorine. It will likely resonate as a doublet of doublets due to coupling with H-6 (ortho) and the fluorine atom (meta).

H-6 : This proton is coupled to both H-2 (meta) and H-5 (ortho), resulting in a multiplet.

The chemical shifts for aromatic protons in similar sulfonamide structures typically fall within the δ 6.5-8.5 ppm range. researchgate.net The specific positions are influenced by the combined electronic effects of the formyl, fluoro, and sulfonamide groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | 9.5 - 10.5 | s (singlet) | N/A |

| SO₂NH₂ | 7.0 - 8.0 | br s (broad singlet) | N/A |

| Aromatic H | 7.5 - 8.5 | m (multiplet) | J(H,H) and J(H,F) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the formyl group is the most deshielded, expected to appear around δ 185-195 ppm . The aromatic carbons will resonate in the typical range of δ 110-150 ppm . The carbon atom directly bonded to the fluorine (C-3) will show a large one-bond coupling constant (¹JC-F) and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The other aromatic carbons will also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C=O (Formyl) | 185 - 195 | Most downfield signal |

| C-F | 155 - 165 | Large ¹JC-F coupling |

| C-SO₂ | 135 - 145 | Quaternary carbon |

| C-CHO | 130 - 140 | Quaternary carbon |

| Aromatic CH | 110 - 135 | Signals show C-F and C-H coupling |

¹⁹F NMR is highly sensitive to the local electronic environment. For this compound, a single resonance is expected. The chemical shift for a fluorine atom on a benzene (B151609) ring is influenced by the other substituents. Based on data for analogous compounds like 3-fluorobenzenesulfonamide (B74729), the chemical shift is anticipated in the range of δ -110 to -115 ppm relative to CFCl₃. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-5).

While one-dimensional NMR provides chemical shift and coupling data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. For this molecule, it would primarily show cross-peaks between the adjacent aromatic protons (H-5 and H-6), helping to trace the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal (C-2, C-5, C-6) and the aldehydic proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the aldehydic proton (CHO) would show a correlation to the C-4 and C-5 carbons. The aromatic protons would show correlations to neighboring carbons and carbons of the substituents, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of the functional groups present in this compound, providing a characteristic fingerprint of the compound.

The IR and Raman spectra are expected to be rich with characteristic absorption bands corresponding to the distinct functional moieties of the molecule.

Sulfonamide Group (-SO₂NH₂) : This group gives rise to several strong and characteristic bands.

N-H Stretching : Two distinct bands are expected for the symmetric and asymmetric stretching of the N-H bonds, typically appearing in the range of 3400-3200 cm⁻¹ . researchgate.net

S=O Stretching : The sulfonamide group features strong asymmetric and symmetric stretching vibrations for the S=O bonds, which are found at approximately 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ , respectively. scispace.comresearchgate.net

S-N Stretching : The S-N stretch is typically observed in the 940-880 cm⁻¹ region. researchgate.net

Formyl Group (-CHO) : The aldehyde functionality has two main characteristic vibrations.

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1710-1685 cm⁻¹ . vscht.cz

C-H Stretching : The aldehydic C-H stretch often appears as a pair of weak to medium bands, one near 2850-2820 cm⁻¹ and another near 2750-2720 cm⁻¹ . vscht.cz

Fluoro Group and Aromatic Ring :

C-F Stretching : A strong band due to the C-F bond stretch is expected between 1300-1100 cm⁻¹ . This region often overlaps with other vibrations, such as the S=O stretch.

Aromatic C=C Stretching : Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the benzene ring. libretexts.org

Aromatic C-H Bending : Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern. libretexts.org

Raman spectroscopy provides complementary information. While C=O and S=O stretches are visible in both IR and Raman, the symmetric S=O stretch is often particularly strong in the Raman spectrum. Aromatic ring vibrations also tend to give strong Raman signals. nih.gov

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amine (NH₂) | Asymmetric Stretch | ~3370 | Medium |

| Symmetric Stretch | ~3270 | Medium | |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1310 | Strong |

| Symmetric Stretch | 1170 - 1150 | Strong | |

| Sulfur-Nitrogen (S-N) | Stretch | 940 - 880 | Medium |

| Formyl (CHO) | C=O Stretch | 1710 - 1685 | Strong |

| C-H Stretch | 2850-2820 & 2750-2720 | Weak-Medium | |

| Aryl-Fluoride (C-F) | Stretch | 1300 - 1100 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of a molecule. For this compound, the rotational freedom around the C-S and S-N bonds allows for multiple stable conformers. These different spatial arrangements of the sulfonamide (-SO₂NH₂) and formyl (-CHO) groups relative to the fluorinated benzene ring give rise to unique vibrational signatures.

Studies on related molecules like sulfanilamide (B372717) show that the orientation of the amino group of the sulfonamide moiety can be perpendicular or gauche relative to the benzene ring. nih.govresearchgate.net The relative energies of these conformers are often very close, meaning several can coexist at room temperature. nih.gov The vibrational frequencies of the S-N and S=O bonds, as well as the N-H wagging modes, are particularly sensitive to these conformational changes. researchgate.net For instance, intermolecular hydrogen bonding, which would be prevalent in the solid state, would cause a significant red shift (lowering of frequency) in the N-H and C=O stretching vibrations compared to the gas phase. researchgate.net

Key vibrational modes for this compound would include the asymmetric and symmetric stretching of the SO₂ group, typically found in the 1360-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions, respectively. researchgate.net The C=O stretch of the formyl group is expected around 1700 cm⁻¹, while the C-F stretch would appear in the 1250-1000 cm⁻¹ range. The N-H stretching of the primary sulfonamide would be observed as two bands in the 3400-3200 cm⁻¹ region. By comparing experimental spectra with quantum chemical calculations, specific bands can be assigned to particular conformers, providing insight into the molecule's structural preferences. nih.govnih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 |

| Formyl (C=O) | C=O Stretch | 1710 - 1680 |

| Sulfonyl (SO₂) | Asymmetric SO₂ Stretch | 1360 - 1300 |

| Sulfonyl (SO₂) | Symmetric SO₂ Stretch | 1170 - 1150 |

| C-F Bond | C-F Stretch | 1250 - 1000 |

| N-S Bond | N-S Stretch | 935 - 875 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₆FNO₃S), the theoretical exact mass of the neutral molecule is 203.0052 u. In positive-ion mode electrospray ionization (ESI), the molecule would typically be observed as the protonated species [M+H]⁺.

Table 2: Calculated Exact Mass for HRMS Analysis

| Species | Chemical Formula | Theoretical Exact Mass (u) |

|---|---|---|

| Neutral Molecule [M] | C₇H₆FNO₃S | 203.0052 |

Fragmentation Pathway Elucidation

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecular ion of an aromatic sulfonamide undergoes characteristic fragmentation. The most common and diagnostic fragmentation pathway for this class of compounds is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net This occurs via a rearrangement process where the amino group migrates to the aromatic ring, followed by the extrusion of SO₂. nih.gov

For this compound, the fragmentation would likely proceed as follows:

The protonated molecule ([M+H]⁺, m/z 204.01) loses SO₂ to form a key fragment ion at m/z 140.05.

This fragment can then undergo further fragmentation, such as the loss of carbon monoxide (CO) from the formyl group, resulting in a fragment at m/z 112.04.

Another primary fragmentation pathway involves the cleavage of the C-S bond, generating a benzenesulfonyl cation fragment (m/z 187.00) or a related species. Cleavage of the S-N bond is also a common pathway in sulfonamides. researchgate.netnih.gov

The presence of electron-withdrawing groups, such as the fluorine and formyl groups on the benzene ring, is known to influence the fragmentation, often promoting the SO₂ extrusion. nih.govresearchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment | Chemical Formula | Calculated m/z | Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | C₇H₇FNO₃S⁺ | 204.01 | - |

| [M+H - SO₂]⁺ | C₇H₇FNO⁺ | 140.05 | SO₂ (64 Da) |

| [M+H - SO₂ - CO]⁺ | C₆H₇FN⁺ | 112.04 | SO₂ + CO (92 Da) |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known crystal structures of similar sulfonamides. nih.govnih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is typically dominated by a network of intermolecular hydrogen bonds. researchgate.netnih.gov The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, this compound molecules would be expected to form strong N-H···O=S hydrogen bonds, often leading to the formation of dimers or extended chains. researchgate.net

Other significant interactions would include:

C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the aromatic C-H or formyl C-H as donors and the sulfonyl or formyl oxygens as acceptors would further stabilize the crystal lattice.

Halogen Interactions: The fluorine atom can participate in C-H···F or other dipole-dipole interactions.

These combined interactions dictate the formation of a stable, three-dimensional supramolecular architecture. nih.gov

Bond Lengths, Bond Angles, and Torsion Angle Analysis

Analysis of bond lengths, angles, and torsion angles provides quantitative details of the molecular geometry. Based on data from related sulfonamide crystal structures, the geometry of this compound can be reliably estimated.

The S-N bond length is typically around 1.62 Å, while the S=O double bonds are approximately 1.43 Å. The C-S bond connecting the ring to the sulfur atom is expected to be about 1.76 Å. The geometry around the sulfur atom is a distorted tetrahedron.

Torsion angles are crucial for defining the molecule's conformation. The C-C-S-N and C-S-N-H torsion angles describe the orientation of the sulfonamide group relative to the ring. In many sulfonamide structures, the S–N bond is found to be nearly perpendicular to the plane of the benzene ring. nih.gov

Table 4: Representative Bond Lengths and Angles from Analogous Sulfonamide Structures

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Lengths | ||

| S=O | 1.43 - 1.45 Å | |

| S-N | 1.61 - 1.64 Å | |

| S-C (aromatic) | 1.75 - 1.77 Å | |

| C-F | 1.35 - 1.37 Å | |

| C=O (formyl) | 1.20 - 1.22 Å | |

| C-C (aromatic) | 1.38 - 1.40 Å | |

| Bond Angles | ||

| O-S-O | 118 - 121° | |

| O-S-N | 105 - 108° | |

| N-S-C | 106 - 109° | |

| C-C-C (ring) | 118 - 121° | |

| Torsion Angle |

Chromatographic and Separation Techniques for Purity and Isomer Characterization of this compound

The purity and isomeric composition of this compound are critical parameters that define its suitability for various applications, including pharmaceutical synthesis and materials science. Chromatographic techniques are indispensable for the qualitative and quantitative assessment of this compound, allowing for the separation of the main component from impurities, starting materials, and potential positional isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal methods employed for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is crucial for determining its purity and for the separation of closely related isomers.

Stationary Phase Selection: The choice of the stationary phase is paramount for achieving adequate separation. Due to the aromatic and moderately polar nature of this compound, reversed-phase columns are most commonly employed.

C18 (Octadecylsilyl) columns are a standard choice, offering excellent hydrophobic retention and separation capabilities for a wide range of organic molecules.

Phenyl-based columns can provide alternative selectivity for aromatic compounds through π-π interactions between the stationary phase and the benzene ring of the analyte. This can be particularly advantageous for separating positional isomers where differences in the electronic distribution of the aromatic ring can be exploited.

Mobile Phase Optimization: The mobile phase composition is meticulously optimized to achieve the desired retention and resolution.

A typical mobile phase consists of a mixture of an aqueous component (often with a pH-modifying additive) and an organic solvent.

Organic modifiers such as acetonitrile (B52724) and methanol (B129727) are commonly used. The proportion of the organic modifier is adjusted to control the retention time of the analyte; a higher concentration of the organic solvent generally leads to shorter retention times.

Aqueous phase additives like formic acid, acetic acid, or phosphate (B84403) buffers are often incorporated to control the ionization state of the sulfonamide group and improve peak shape. For sulfonamides, maintaining an acidic pH (typically between 2.5 and 4.5) can suppress the ionization of the acidic sulfonamide proton, leading to sharper peaks and more reproducible retention times.

Detection: Ultraviolet (UV) detection is the most common method for the analysis of this compound, owing to the strong UV absorbance of the aromatic ring. A detection wavelength in the range of 254 nm is often suitable. For more sensitive and specific detection, especially in complex matrices, mass spectrometry (LC-MS) can be employed.

Isomer Separation: The separation of positional isomers (e.g., isomers with the fluorine and formyl groups at different positions on the benzene ring) can be challenging. Method development for isomer separation often involves:

Fine-tuning the mobile phase composition and gradient elution profile.

Evaluating different stationary phases (e.g., C18 vs. Phenyl-Hexyl) to exploit subtle differences in isomer-column interactions.

Adjusting the column temperature to enhance separation efficiency.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method for this compound based on common practices for related aromatic sulfonamides.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (sulfonamide and aldehyde) which can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Derivatization: Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in the sulfonamide group.

Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons of the sulfonamide group with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the compound and reduces its polarity.

The reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent (e.g., pyridine (B92270), acetonitrile) prior to GC injection.

GC-MS Analysis: The derivatized sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5), is generally used for the separation of the silylated derivatives.

Temperature Program: A temperature gradient is employed to ensure the efficient elution of the derivatives. The program typically starts at a lower temperature and is ramped up to a higher temperature to elute the compounds of interest.

Mass Spectrometry Detection: MS detection provides not only quantitative information but also structural information through the fragmentation pattern of the derivatized molecule. This is invaluable for confirming the identity of the analyte and any related impurities. The mass spectrum of the silylated derivative of this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions.

Hypothetical GC-MS Parameters for Silylated Derivative:

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table outlines a plausible GC-MS method for the analysis of the silylated derivative of this compound, based on general procedures for similar compounds.

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as a sulfonamide derivative, might interact with a biological target, typically a protein. nih.gov

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target protein. This is calculated using scoring functions that estimate the free energy of binding. A lower, more negative binding energy value generally indicates a more stable and potent interaction. For instance, studies on various novel sulfonamide derivatives have reported binding affinities ranging from -6.8 to -8.2 kcal/mol against specific protein targets. nih.gov Another study on a specific benzene (B151609) sulfonamide derivative recorded a binding free energy of -8.1 kcal/mol. nih.gov These values are often compared against a known standard or prescribed drug to gauge relative potential. nih.gov

Table 1: Example Binding Affinities of Various Sulfonamide Derivatives from Docking Studies

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| N-substituted Sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | nih.gov |

| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Dihydropteroate (B1496061) Synthase (DHPS) | -8.1 | nih.gov |

| Acetazolamide (Standard Drug) | Carbonic Anhydrase (1AZM) | -5.25 | nih.gov |

Molecular docking simulations are crucial for identifying the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. Studies on sulfonamide-based compounds have revealed interactions with a variety of residues depending on the specific protein target. For example, in docking studies against the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), key interactions were observed with amino acids such as TYR 473, SER 289, HIE 449, ARG 288, and LEU 228. researchgate.net The nature of these residues (e.g., lipophilic, polar, basic) dictates the types of interactions that can occur. researchgate.net

Table 2: Key Amino Acid Residues Involved in Binding Sulfonamide-Type Compounds

| Interacting Amino Acid Residue | Protein Target |

| TYR 473 | PPARγ |

| SER 289 | PPARγ |

| HIE 449 | PPARγ |

| TYR 327 | PPARγ |

| ARG 288 | PPARγ |

| MET 329 | PPARγ |

| LEU 228 | PPARγ |

The stability of a ligand in a protein's binding pocket is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Hydrogen bonds are directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The sulfonamide group (-SO₂NH₂) itself is a key pharmacophore capable of forming these critical bonds. nih.gov Hydrophobic interactions occur between nonpolar regions of the ligand and protein, driven by the tendency to exclude water molecules. nih.govresearchgate.net High-resolution structural studies have shown that the sulfonamide oxygens can engage in unusual but highly conserved CH···O=S interactions with protein residues. nih.gov The interplay and optimization of these hydrogen bonds and hydrophobic contacts are crucial for stabilizing the ligand at the target site and influencing binding affinity. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Quantum mechanical computational techniques, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to predict the spectroscopic properties of molecules. prensipjournals.com These calculations can provide theoretical values for ¹H and ¹³C NMR chemical shifts, vibrational frequencies for Infrared (IR) spectra, and electronic transitions for UV-Vis spectra. For a structurally related compound, 3-chloro-4-fluoronitrobenzene, DFT and HF calculations have been shown to correlate well with experimental data. prensipjournals.com For instance, calculated ¹³C NMR chemical shifts for this related molecule were in the range of 141.83 ppm to 186.394 ppm (DFT), compared to experimental values of 117.00 ppm to 164.59 ppm. prensipjournals.com Such analyses for 3-Fluoro-4-formylbenzene-1-sulfonamide would provide valuable insights into its structural and electronic properties, aiding in its experimental characterization.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Structurally Similar Compound (3-chloro-4-fluoronitrobenzene)

| Spectroscopic Data | Method | Calculated Value Range | Experimental Value Range |

| ¹H NMR Chemical Shift | DFT/GIAO | 6.8397 - 9.0368 ppm | 7.235 - 8.306 ppm |

| ¹³C NMR Chemical Shift | DFT/GIAO | 141.83 - 186.394 ppm | 117.00 - 164.59 ppm |

| C=C Stretching (IR) | DFT/HF | ~1504 - 1586 cm⁻¹ | Not specified |

Reaction Mechanism Prediction and Transition State Elucidation via Computational Methods

Computational chemistry can be used to explore potential chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can predict the most likely reaction pathways. These methods involve identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Elucidating the transition state—the highest energy point along the reaction coordinate—is key to determining the reaction's activation energy and, consequently, its rate. This predictive capability is invaluable for understanding synthetic pathways, metabolic degradation, or mechanisms of action without performing the physical experiments first.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction (Focus on methodology and chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological activities.

The methodology involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., inhibitory concentration) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters known as "chemical descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. tiu.edu.iq

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. researchgate.net

Validation: The resulting model is rigorously validated both internally and externally to ensure its robustness and predictive power. nih.gov

For sulfonamides, QSAR studies can identify the key structural features that govern their activity, providing a rationale for the design of new, more potent analogues. tiu.edu.iqnih.gov

Table 4: Common Chemical Descriptors Used in QSAR Modeling

| Descriptor Type | Description | Example |

| Constitutional | Based on molecular formula | Molecular Weight, Atom Count |

| Topological | Based on 2D connectivity | Wiener Index, Kier & Hall Indices |

| Geometric | Based on 3D structure | Molecular Surface Area, Molecular Volume |

| Electrostatic | Based on charge distribution | Dipole Moment, Partial Charges |

| Hydrophobic | Based on water solubility | LogP (Partition Coefficient) |

Mechanistic Investigations of Chemical and Biochemical Interactions

Elucidation of Reaction Mechanisms in Organic Synthesis

The synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide involves fundamental organic reactions such as electrophilic aromatic substitution. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and predicting reactivity.

The introduction of the formyl and sulfonyl groups onto the benzene (B151609) ring are classic examples of electrophilic aromatic substitution. The kinetic isotope effect (KIE), observed when an atom is replaced by its isotope (e.g., hydrogen by deuterium), is a powerful tool for probing reaction mechanisms. Specifically, it helps determine whether the cleavage of a C-H bond is the rate-determining step of the reaction.

In typical electrophilic aromatic substitution reactions, the first step—the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion)—is the slow, rate-determining step. The second step, the deprotonation of this intermediate to restore aromaticity, is generally fast. Because the C-H bond is broken after the rate-determining step, a primary kinetic isotope effect is usually not observed, or is very small (kH/kD ≈ 1).

Sulfonation: Studies on the sulfonation of benzene using sulfur trioxide have reported small kinetic isotope effects. For instance, the sulfonation of benzene versus hexadeuterobenzene often yields kH/kD values slightly greater than 1. One study reported a kH/kD of 1.14 ± 0.06 for sulfonation with sulfur trioxide. researchgate.netresearchgate.net Another investigation found kH/kD values of 1.23 in trichlorofluoromethane (B166822) and 1.34 in nitromethane. rsc.orgcolab.ws These small effects support a mechanism where the cleavage of the C-H bond is not the rate-limiting step.

Formylation: A common method for aromatic formylation is the Vilsmeier-Haack reaction. nrochemistry.comjk-sci.comnumberanalytics.com The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org Similar to sulfonation, the rate-determining step is the attack of the aromatic ring on this electrophile. The subsequent deprotonation to yield the aldehyde is rapid. youtube.com Therefore, a significant primary kinetic isotope effect is not expected for the formylation step in the synthesis of this compound.

| Reaction | Typical Reagents | Rate-Determining Step | Expected kH/kD |

| Aromatic Sulfonation | SO3 / H2SO4 | Formation of sigma complex | 1.1 - 1.4 researchgate.netresearchgate.netrsc.orgcolab.ws |

| Aromatic Formylation (Vilsmeier-Haack) | POCl3 / DMF | Formation of sigma complex | ~1 wikipedia.orgyoutube.com |

This table summarizes expected kinetic isotope effects based on general mechanisms for electrophilic aromatic substitution.

The synthesis of substituted benzaldehydes and sulfonamides can be achieved through various catalytic pathways.

Formylation Catalysis: The Vilsmeier-Haack reaction is a prime example of a catalytic process for formylation. The reaction between a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) generates the electrophilic Vilsmeier reagent, a chloroiminium ion. nrochemistry.comwikipedia.org This reagent then reacts with an electron-rich aromatic ring. After the initial electrophilic attack, an iminium intermediate is formed, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. jk-sci.comnumberanalytics.com

Sulfonamide Synthesis via Nitrile Reduction: An alternative catalytic pathway to obtain a formylbenzenesulfonamide involves the reduction of a corresponding cyanobenzenesulfonamide. A practical method for synthesizing 4-formylbenzenesulfonamide (B129042) from 4-cyanobenzenesulfonamide (B1293931) utilizes a Raney nickel catalyst in formic acid. researchgate.net This method is effective for the reduction of nitriles to aldehydes. The proposed intermediate in this reaction is likely an aldimine, which is hydrolyzed in the aqueous formic acid medium to the aldehyde.

The key intermediates in these pathways are crucial for understanding the reaction progress and potential side reactions.

| Synthetic Transformation | Catalytic Method | Key Intermediate(s) |

| Ar-H → Ar-CHO | Vilsmeier-Haack Reaction | Chloroiminium ion (Vilsmeier reagent), Aryl iminium ion jk-sci.comnumberanalytics.com |

| Ar-CN → Ar-CHO | Catalytic Reduction | Aldimine |

This table outlines key intermediates in catalytic pathways relevant to the synthesis of this compound.

Exploration of Biochemical Interaction Mechanisms

The structural features of this compound, namely the sulfonamide and formyl groups, suggest several potential mechanisms of interaction with biological macromolecules.

Bioisosterism, the replacement of a functional group with another that retains similar biological properties, is a cornerstone of medicinal chemistry. The sulfonamide group (-SO2NH2) is a well-established non-classical bioisostere of the carboxylic acid group (-COOH). This mimicry is due to their similar steric profiles, acidity (pKa), and ability to act as hydrogen bond donors and acceptors.

This bioisosteric relationship is critical in the design of enzyme inhibitors. Many enzymes recognize and process substrates containing a carboxylate group. By replacing this group with a sulfonamide, medicinal chemists can create molecules that bind to the enzyme's active site but are not processed in the same way, leading to inhibition. The sulfonamide group in this compound can therefore be hypothesized to mimic a carboxylate or another polar, acidic group in a natural substrate, enabling it to interact with the active sites of various enzymes.

The formyl group, an aldehyde, is an electrophilic functional group. This reactivity allows it to form covalent bonds with nucleophilic residues found on biomolecules, particularly proteins. Common nucleophilic amino acid side chains include the thiol of cysteine, the amine of lysine, and the imidazole (B134444) of histidine. nih.gov

The reaction between an aldehyde and a primary amine (like the ε-amino group of lysine) forms a Schiff base (an imine). While this reaction is often reversible, it can be a key step in covalent inhibition. nih.gov Aldehydes can serve as "warheads" in targeted covalent inhibitors, which first bind non-covalently to a target protein and are then positioned to react with a nearby nucleophilic residue, forming a stable covalent adduct. youtube.comprismbiolab.com This strategy can lead to inhibitors with high potency and prolonged duration of action. wuxiapptec.comnih.gov

Therefore, the formyl group of this compound has the potential to covalently modify proteins by reacting with accessible nucleophilic amino acids, a mechanism that could underpin its biological activity. nih.govftb.com.hr